Enantioselective Biological Activity: (S)-Enantiomer Inactive vs. (R)-Enantiomer Exhibiting Pharmacological Effects
A direct head-to-head enantiomer comparison documented by the vendor (Biosynth/CymitQuimica) states that the (R)-enantiomer (CAS 1217819-94-7) demonstrates blood-pressure-lowering effect, antimicrobial activity against Salmonella typhimurium, and growth inhibition of cervical cancer cells, whereas the (S)-enantiomer (CAS 1217722-00-3) is explicitly described as 'not active' in these assays . This enantioselectivity is consistent with class-level evidence from the CYP3A4 ritonavir-analog study by Samuels and Sevrioukova (2019), which demonstrated that pyridine-Boc compounds with defined S/R side-group stereochemistry exhibit differential binding affinity (Ks) and inhibitory potency (IC50) against human CYP3A4, with the most potent R/R conformer achieving Ks = 0.04 μM and IC50 = 0.31 μM, comparable to ritonavir itself (Ks = 0.02 μM, IC50 = 0.13 μM) [1].
| Evidence Dimension | Enantiomer-dependent biological activity status (qualitative, vendor-reported) |
|---|---|
| Target Compound Data | (S)-enantiomer: 'not active' (no observed blood-pressure lowering, antimicrobial, or anticancer activity at tested concentrations) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1217819-94-7): Active — blood-pressure lowering, antimicrobial against S. typhimurium, cervical cancer cell growth inhibition |
| Quantified Difference | Qualitative binary outcome: Active (R) vs. Inactive (S). No numerical IC50/EC50 values provided. Class-level inference: CYP3A4 study shows up to ~8-fold difference in Ks and IC50 between best and worst stereoisomers in related pyridine-Boc series. |
| Conditions | Vendor datasheet (Biosynth/CymitQuimica); CYP3A4 binding/inhibition assay (Samuels & Sevrioukova, Biochemistry 2019) for class-level stereochemistry impact |
Why This Matters
For chiral drug discovery programs, selecting the incorrect enantiomer would yield a false-negative biological readout, potentially causing a viable lead series to be erroneously deprioritized.
- [1] Samuels ER, Sevrioukova I. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4. Biochemistry. 2019;58(12):1627-1642. doi:10.1021/acs.biochem.9b00156. Ks and IC50 for pyridyl-ethyl R/R conformer: 0.04 and 0.31 μM vs. ritonavir 0.02 and 0.13 μM. View Source
